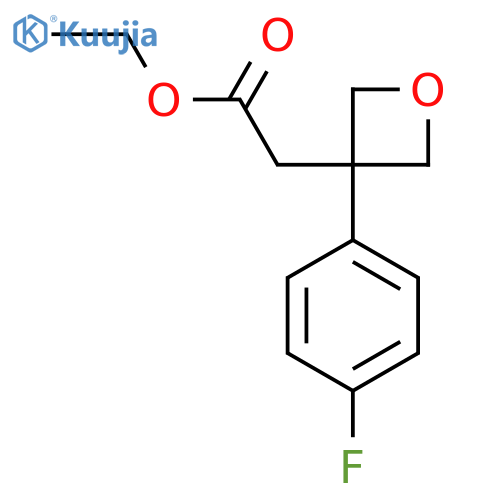

Cas no 1393545-12-4 (ethyl 2-3-(4-fluorophenyl)oxetan-3-ylacetate)

ethyl 2-3-(4-fluorophenyl)oxetan-3-ylacetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-3-(4-fluorophenyl)oxetan-3-ylacetate

- Ethyl 2-(3-(4-fluorophenyl)oxetan-3-yl)acetate

- AB77199

- ETHYL [3-(4-FLUOROPHENYL)OXETAN-3-YL]ACETATE

- EN300-19068387

- 1393545-12-4

- ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate

-

- インチ: 1S/C13H15FO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3

- InChIKey: LGHNGVASFQMKRP-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C1(CC(=O)OCC)COC1

計算された属性

- せいみつぶんしりょう: 238.10052250g/mol

- どういたいしつりょう: 238.10052250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 35.5Ų

ethyl 2-3-(4-fluorophenyl)oxetan-3-ylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19068387-5.0g |

ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate |

1393545-12-4 | 95% | 5g |

$3935.0 | 2023-05-26 | |

| Enamine | EN300-19068387-1.0g |

ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate |

1393545-12-4 | 95% | 1g |

$1357.0 | 2023-05-26 | |

| Enamine | EN300-19068387-2.5g |

ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate |

1393545-12-4 | 95% | 2.5g |

$2660.0 | 2023-09-18 | |

| Enamine | EN300-19068387-10.0g |

ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate |

1393545-12-4 | 95% | 10g |

$5837.0 | 2023-05-26 | |

| Enamine | EN300-19068387-1g |

ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate |

1393545-12-4 | 95% | 1g |

$1357.0 | 2023-09-18 | |

| 1PlusChem | 1P028CKH-100mg |

ethyl2-[3-(4-fluorophenyl)oxetan-3-yl]acetate |

1393545-12-4 | 95% | 100mg |

$643.00 | 2024-06-21 | |

| Enamine | EN300-19068387-5g |

ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate |

1393545-12-4 | 95% | 5g |

$3935.0 | 2023-09-18 | |

| 1PlusChem | 1P028CKH-2.5g |

ethyl2-[3-(4-fluorophenyl)oxetan-3-yl]acetate |

1393545-12-4 | 95% | 2.5g |

$3350.00 | 2023-12-22 | |

| Enamine | EN300-19068387-0.25g |

ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate |

1393545-12-4 | 95% | 0.25g |

$672.0 | 2023-09-18 | |

| 1PlusChem | 1P028CKH-500mg |

ethyl2-[3-(4-fluorophenyl)oxetan-3-yl]acetate |

1393545-12-4 | 95% | 500mg |

$1370.00 | 2024-06-21 |

ethyl 2-3-(4-fluorophenyl)oxetan-3-ylacetate 関連文献

-

1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

ethyl 2-3-(4-fluorophenyl)oxetan-3-ylacetateに関する追加情報

Ethyl 2-(3-(4-Fluorophenyl)oxetan-3-yl)acetate: A Comprehensive Overview

Ethyl 2-(3-(4-fluorophenyl)oxetan-3-yl)acetate, with the CAS number 1393545-12-4, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an oxetane ring with a fluorophenyl group and an ethyl acetate moiety. The oxetane ring, a four-membered cyclic ether, contributes to the compound's stability and reactivity, making it a valuable building block in synthetic chemistry.

The fluorophenyl group attached to the oxetane ring introduces electronic and steric effects that enhance the compound's versatility. Fluorine's electronegativity alters the electronic properties of the aromatic ring, which can influence the compound's reactivity in various chemical reactions. This makes ethyl 2-(3-(4-fluorophenyl)oxetan-3-yl)acetate an attractive candidate for applications in drug design and material synthesis.

Recent studies have highlighted the potential of this compound in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing functional polymers and high-performance coatings. The oxetane ring's reactivity allows for controlled polymerization under mild conditions, leading to materials with tailored mechanical and thermal properties. These findings underscore the importance of ethyl 2-(3-(4-fluorophenyl)oxetan-3-yl)acetate in advancing material science.

In the pharmaceutical industry, ethyl 2-(3-(4-fluorophenyl)oxetan-3-yl)acetate has shown promise as a lead compound for drug discovery. Its structure enables the creation of bioactive molecules with potential applications in treating various diseases. For instance, studies have demonstrated that derivatives of this compound exhibit anti-inflammatory and antioxidant properties, making them candidates for novel therapeutic agents.

The synthesis of ethyl 2-(3-(4-fluorophenyl)oxetan-3-yl)acetate involves a multi-step process that combines principles of organic synthesis and catalysis. The key steps include the formation of the oxetane ring through nucleophilic substitution reactions and subsequent functionalization with the fluorophenyl group. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling large-scale production of this compound.

From an environmental perspective, ethyl 2-(3-(4-fluorophenyl)oxetan-3-yl)acetate exhibits favorable biodegradation characteristics under controlled conditions. This makes it a sustainable choice for applications where eco-friendliness is a priority. Ongoing research is focused on optimizing its degradation pathways to further enhance its environmental compatibility.

In conclusion, ethyl 2-(3-(4-fluorophenyl)oxetan-3-yl)acetate is a multifaceted compound with significant implications across diverse scientific domains. Its unique structure, reactivity, and versatility position it as a key player in modern chemical research. As new applications continue to emerge, this compound will undoubtedly remain at the forefront of scientific innovation.

1393545-12-4 (ethyl 2-3-(4-fluorophenyl)oxetan-3-ylacetate) 関連製品

- 1704066-77-2((3-(Ethoxymethyl)-4-fluorophenyl)boronic acid)

- 77133-26-7(methyl 5-chloro-4-formylthiophene-2-carboxylate)

- 2089300-09-2(3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine)

- 1999904-79-8(3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2160525-19-7(2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid)

- 1889515-19-8(1-Ethyl-5-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 951584-91-1(4-ethoxy-6-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-(4-methylphenyl)quinoline)

- 878433-03-5(2-Ethyl-1-methyl-1H-indole-3-carbaldehyde)

- 2103401-48-3(1-benzyl-3-(chloromethyl)piperidine hydrochloride)

- 79660-84-7(6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile)